![molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0](/img/structure/B2960313.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone” is an organic compound with the molecular formula C11H14F3N3O3 . It’s a complex molecule that contains several functional groups including a pyrazole ring, a morpholino group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms of the pyrazole ring is a methyl group and a trifluoromethyl group. The other nitrogen atom is connected to an oxygen atom, which is in turn connected to a morpholino-ethanone group .科学的研究の応用
Antimicrobial Activity
2-{[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone and its derivatives have been investigated for their potential antimicrobial properties. Research indicates that synthesized pyrazole derivatives containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These compounds have also shown antifungal activity against Aspergillus niger and Ustilago maydis, highlighting their potential as novel antimicrobial agents (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).
Antiviral and Anticancer Potential
Further investigations into the structural modifications of this compound have led to the synthesis of novel derivatives with potential antiviral and anticancer activities. For instance, certain N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized using a base similar to this compound, have demonstrated inhibitory effects against HIV-1 replication. These findings suggest that structural analogs of this compound may serve as valuable leads for developing new antiviral and anticancer therapeutics (Che, Liu, Tian, Hu, Chen, Chen, 2015).
Fungicidal Activity
The compound and its related derivatives have also been explored for their fungicidal properties. Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have been synthesized and tested for their efficacy against fungal pathogens. Some of these derivatives have shown moderate inhibitory activity against Gibberella zeae, a significant agricultural pathogen, at certain dosages. This research provides a basis for the development of new fungicides with enhanced efficacy and specificity (Liu, He, Kai, Li, Zhu, 2012).
Chemical Synthesis and Molecular Docking
This compound and its derivatives have been subjects of molecular docking studies to assess their binding interactions with bacterial proteins. These studies are crucial for understanding the molecular basis of their antimicrobial activity and for designing compounds with improved efficacy. Additionally, the synthesis of related pyrazole derivatives through reactions such as cyclization and Claisen-Schmidt condensation reactions has been explored, contributing to the field of organic chemistry and drug discovery (Khumar, Ezhilarasi, Prabha, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOWOERINWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
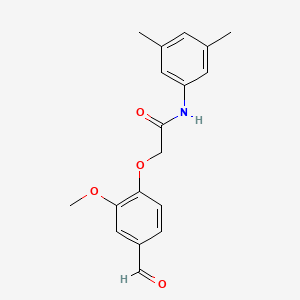
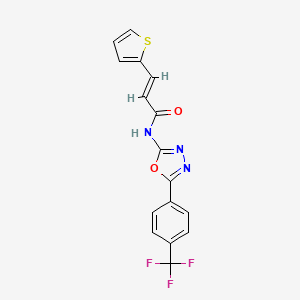
![(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)
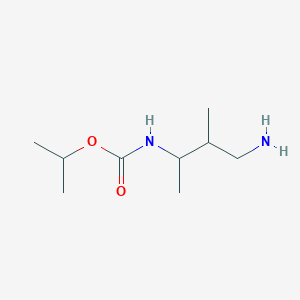

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
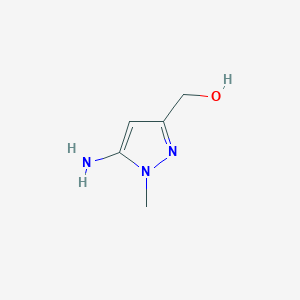
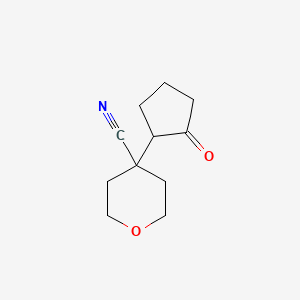
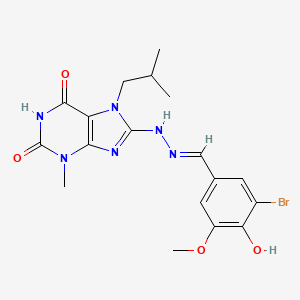
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
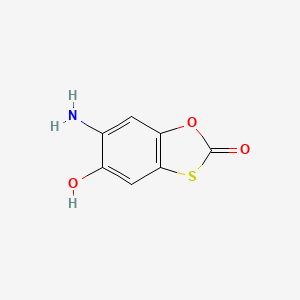
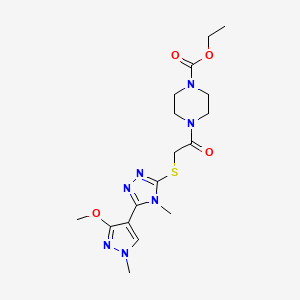
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2960253.png)
